molecular formula C10H12N2O5 B13874119 2-(3-methoxy-N-methyl-4-nitroanilino)acetic acid

2-(3-methoxy-N-methyl-4-nitroanilino)acetic acid

Cat. No.: B13874119
M. Wt: 240.21 g/mol
InChI Key: IHDIQKIUAKFNCQ-UHFFFAOYSA-N
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Description

2-(3-Methoxy-N-methyl-4-nitroanilino)acetic acid is an organic compound that features a methoxy group, a nitro group, and a methylated aniline moiety attached to an acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxy-N-methyl-4-nitroanilino)acetic acid typically involves several steps:

    Acetylation: o-Aminoanisole is reacted with acetic acid to form o-acetanisidide.

    Nitration: The acetylated product is then nitrated using fuming nitric acid to introduce the nitro group, resulting in 2-methoxy-4-nitroacetanilide.

    Hydrolysis: The nitrated compound undergoes hydrolysis in an alkaline medium to yield 2-methoxy-4-nitroaniline.

    Methylation: The aniline derivative is methylated using methyl iodide to form 3-methoxy-N-methyl-4-nitroaniline.

    Acetic Acid Addition: Finally, the methylated product is reacted with chloroacetic acid to form this compound.

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors for nitration and hydrolysis steps, which improve yield and reduce reaction times. Additionally, the use of high-purity reagents and solvents ensures the production of high-quality final products .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxy-N-methyl-4-nitroanilino)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(3-Methoxy-N-methyl-4-nitroanilino)acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and polymers

Mechanism of Action

The mechanism of action of 2-(3-methoxy-N-methyl-4-nitroanilino)acetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and methyl groups can modulate the compound’s binding affinity to its targets, influencing its overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methoxy-N-methyl-4-nitroanilino)acetic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H12N2O5

Molecular Weight

240.21 g/mol

IUPAC Name

2-(3-methoxy-N-methyl-4-nitroanilino)acetic acid

InChI

InChI=1S/C10H12N2O5/c1-11(6-10(13)14)7-3-4-8(12(15)16)9(5-7)17-2/h3-5H,6H2,1-2H3,(H,13,14)

InChI Key

IHDIQKIUAKFNCQ-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)O)C1=CC(=C(C=C1)[N+](=O)[O-])OC

Origin of Product

United States

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